Lobucavir
Overview
Description
Synthesis Analysis
The synthesis of Lobucavir is described in a paper titled "A Practical Asymmetric Synthesis of the Antiviral Agent Lobucavir, BMS-180194" . Unfortunately, the detailed synthesis process is not available in the search results.Molecular Structure Analysis
Lobucavir has a molecular formula of C11H15N5O3 . The InChIKey is GWFOVSGRNGAGDL-FSDSQADBSA-N . Unfortunately, the detailed molecular structure analysis is not available in the search results.Chemical Reactions Analysis
Lobucavir is a guanine analog that interferes with viral DNA polymerase . It must be phosphorylated into its triphosphate form within infected cells via intracellular enzymes before it can demonstrate its anti-viral activity . Unfortunately, the detailed chemical reactions analysis is not available in the search results.Physical And Chemical Properties Analysis
Lobucavir has a molar mass of 265.273 g·mol−1 . Unfortunately, the detailed physical and chemical properties analysis is not available in the search results.Scientific Research Applications
Antiviral Efficacy in Chronic HBV Infection
Lobucavir, identified as a cyclobutyl-guanosine nucleoside analogue, has shown significant antiviral efficacy in the woodchuck model of chronic hepatitis B virus (HBV) infection. Daily oral treatment with Lobucavir effectively reduced WHV-viremia in chronically infected woodchucks, indicating its potential for treating HBV in humans. The study highlighted the drug's capacity to suppress viremia, with a minimal effective dose identified, which underscores its potential application in clinical settings for HBV management (Genovesi et al., 2000).
Enzymatic Aminoacylation for Prodrug Synthesis
Research on the synthesis of Lobucavir prodrug has revealed the regioselective coupling of Lobucavir with valine using enzymatic reactions. This process is crucial for developing a Lobucavir prodrug, demonstrating the drug's versatility and the innovative approaches to enhance its pharmacokinetic properties for better therapeutic outcomes. The study indicates the potential for creating more effective Lobucavir-based treatments through chemical modifications (Hanson et al., 2000).
Regional Absorption Studies
Investigations into the regional absorption of Lobucavir have provided insights into its pharmacokinetics, particularly how it is absorbed differently across various segments of the intestine. This research is vital for understanding the optimal administration route and enhancing the drug's bioavailability, aiming to maximize its therapeutic efficacy while minimizing potential systemic exposure and side effects. Such studies inform the development of dosing strategies that could improve patient outcomes in treating viral infections (Yang et al., 2006).
Proliferative Changes in Mice
Research on Lobucavir-induced proliferative changes in mice has contributed to understanding the drug's long-term safety profile. By examining the neoplastic lesions and comparing them with other nucleoside analogues, scientists can evaluate the carcinogenic potential of Lobucavir, which is essential for assessing the risks and benefits of its clinical use. This study underscores the importance of comprehensive safety evaluations in the development of antiviral drugs (Woicke et al., 2007).
properties
IUPAC Name |
2-amino-9-[(1R,2R,3S)-2,3-bis(hydroxymethyl)cyclobutyl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3/c12-11-14-9-8(10(19)15-11)13-4-16(9)7-1-5(2-17)6(7)3-18/h4-7,17-18H,1-3H2,(H3,12,14,15,19)/t5-,6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFOVSGRNGAGDL-FSDSQADBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1N2C=NC3=C2N=C(NC3=O)N)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]1N2C=NC3=C2N=C(NC3=O)N)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40155063 | |
Record name | Lobucavir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40155063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lobucavir | |
CAS RN |
127759-89-1, 126062-18-8 | |
Record name | Lobucavir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127759-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lobucavir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126062188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lobucavir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127759891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lobucavir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12531 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lobucavir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40155063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LOBUCAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U5PYQ1R2E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.